Hexyl nitrite (CAS 638-51-7) is a six-carbon primary alkyl nitrite utilized as an organic-soluble nitrosonium (NO+) donor for diazotization, nitrosation, and oxidation reactions. In procurement and process scale-up, it is distinguished from shorter-chain homologs by its significantly extended liquid-phase temperature window and enhanced lipophilicity. With an atmospheric boiling point of approximately 130 °C, hexyl nitrite provides a stable, easily handled liquid reagent for high-temperature or open-vessel syntheses where more volatile nitrites would suffer from rapid evaporative loss [1].
Generic substitution of hexyl nitrite with more common, shorter-chain analogs like tert-butyl nitrite (t-BuONO) or isoamyl nitrite frequently fails in process scale-up due to severe volatility mismatches. When reactions require temperatures above 60–80 °C, the use of lower homologs results in rapid reagent vaporization, leading to stoichiometric depletion, incomplete conversion, and the need for hazardous pressurized vessels or large reagent excesses[1]. Furthermore, the lower lipophilicity of short-chain nitrites alters phase partitioning in biphasic systems, reducing the efficiency of NO+ transfer into non-polar organic layers and increasing susceptibility to aqueous hydrolysis[2].
Hexyl nitrite offers a substantially expanded thermal operating window compared to standard branched or shorter-chain alkyl nitrites. Its atmospheric boiling point is 130 °C [1], whereas tert-butyl nitrite (TBN) boils at 61–63 °C [2]. This ~67 °C increase in boiling point allows hexyl nitrite to remain in the liquid phase during elevated-temperature transformations, preventing the stoichiometric loss commonly observed with lower homologs.
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | 130 °C |
| Comparator Or Baseline | tert-Butyl nitrite (61–63 °C) |
| Quantified Difference | ~67 °C higher boiling point |
| Conditions | Atmospheric pressure (760 mmHg) synthesis conditions |
Enables high-temperature nitrosation and diazotization without the need for pressurized reactors or excessive reagent loading to compensate for evaporative loss.
The extended six-carbon aliphatic chain of hexyl nitrite drastically reduces its volatility at ambient temperatures. While amyl nitrite exhibits a vapor pressure of 3.97 mmHg at 25 °C [1], hexyl nitrite's vapor pressure is even lower, in stark contrast to the highly volatile tert-butyl nitrite[2]. This reduction in vapor pressure minimizes evaporative losses during benchtop dispensing and continuous flow pumping, ensuring precise molar equivalents are maintained throughout the reaction.
| Evidence Dimension | Ambient Volatility / Vapor Pressure |
| Target Compound Data | < 3.97 mmHg at 25 °C |
| Comparator Or Baseline | Amyl nitrite (3.97 mmHg) and highly volatile tert-butyl nitrite |
| Quantified Difference | Sub-4 mmHg vapor pressure, significantly lower than C4/C5 homologs |
| Conditions | Ambient handling and dispensing at 25 °C |
Ensures highly reproducible stoichiometry during scale-up by eliminating the rapid evaporative loss characteristic of lower alkyl nitrites.
Hexyl nitrite demonstrates higher affinity for non-polar organic phases than its shorter-chain counterparts, which is critical for biphasic reaction engineering. The addition of two to three methylene units relative to propyl or butyl nitrites significantly increases its hydrophobicity [1]. This enhanced lipophilicity ensures that the reagent partitions almost exclusively into the organic phase, maximizing the local concentration of the nitrosating agent in strictly non-polar solvent systems and minimizing aqueous hydrolysis [2].
| Evidence Dimension | Non-polar Phase Affinity (Lipophilicity) |
| Target Compound Data | C6 aliphatic chain (Hexyl) |
| Comparator Or Baseline | C3/C4 aliphatic chains (Propyl/Butyl nitrites) |
| Quantified Difference | Addition of 2-3 lipophilic methylene units |
| Conditions | Organic-aqueous biphasic systems |
Prevents reagent washout into aqueous phases, driving complete conversion in biphasic diazotization or continuous-flow organic synthesis.
Because hexyl nitrite remains liquid up to 130 °C, it is a highly effective NO+ donor for Sandmeyer-type halogenations or radical-mediated transformations that require elevated temperatures to overcome high activation barriers, eliminating the need for reflux condensers or pressurized equipment[1].
The exceptionally low vapor pressure of hexyl nitrite prevents outgassing and bubble formation in microreactor channels, making it a highly reliable choice over volatile tert-butyl nitrite for maintaining stable fluid dynamics and precise stoichiometry in continuous-flow manufacturing [2].
Leveraging its extended six-carbon lipophilic chain, hexyl nitrite is highly effective in biphasic organic-aqueous reaction mixtures where the nitrosating agent must remain strictly in the non-polar layer to react with hydrophobic substrates, preventing premature aqueous hydrolysis of the reagent [2].
Flammable;Irritant